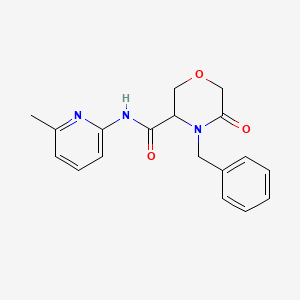

4-benzyl-N-(6-methylpyridin-2-yl)-5-oxomorpholine-3-carboxamide

Description

4-Benzyl-N-(6-methylpyridin-2-yl)-5-oxomorpholine-3-carboxamide is a synthetic heterocyclic compound featuring a morpholine core substituted with a benzyl group at the 4-position and a carboxamide moiety linked to a 6-methylpyridin-2-yl group at the 3-position. Its synthesis involves condensation reactions, as indicated by the preparation of analogous 4-benzyl-5-oxomorpholine-3-carbamide derivatives (Scheme 1, ).

Properties

IUPAC Name |

4-benzyl-N-(6-methylpyridin-2-yl)-5-oxomorpholine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-13-6-5-9-16(19-13)20-18(23)15-11-24-12-17(22)21(15)10-14-7-3-2-4-8-14/h2-9,15H,10-12H2,1H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTQQOIWZAYXAMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-N-(6-methylpyridin-2-yl)-5-oxomorpholine-3-carboxamide typically involves multiple steps, starting with the preparation of the core morpholine structure. One common approach is the reaction of 6-methylpyridin-2-amine with a suitable benzyl derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The choice of reagents and reaction conditions is optimized to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-Benzyl-N-(6-methylpyridin-2-yl)-5-oxomorpholine-3-carboxamide may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as an active pharmaceutical ingredient (API) in drug formulations. Its unique structure may contribute to the development of novel treatments for various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a valuable asset in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-Benzyl-N-(6-methylpyridin-2-yl)-5-oxomorpholine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the context in which the compound is used.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic processes.

Receptors: It may interact with cellular receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations

Role of the 6-Methylpyridin-2-yl Group

This moiety is a recurring pharmacophore across analogs, contributing to binding interactions via aromatic stacking or hydrogen bonding. For example, in SARS-CoV-2 Mpro inhibitors (e.g., N-1H-Indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine), the pyridine group enhances target affinity . Similarly, its presence in PGR-active compounds (e.g., pyrrolidine-dione derivatives) suggests a role in modulating plant hormone pathways .

Impact of Core Heterocycles

- Morpholine vs. Quinazoline/Pyrazole: The 5-oxomorpholine core in the target compound may improve solubility and metabolic stability compared to quinazoline (rigid, planar) or pyrazole (smaller, less polar) cores. For instance, the antimalarial pyrazole derivative in relies on a 3-oxomorpholino group for activity, highlighting the importance of oxygenated morpholine rings in bioactivity .

- Pyrrolidine/Piperidine vs. Morpholine : Chalcone-pyrrolidine-dione derivatives () exhibit antifungal activity due to their conjugated systems, whereas the morpholine scaffold in the target compound may offer better pharmacokinetic profiles .

Substituent Effects

- Arylidene Amino/Methylthio Groups: Present in the antimalarial pyrazole derivative (), these groups introduce steric bulk and sulfur-based reactivity, which may limit bioavailability compared to the target compound’s benzyl-pyridine system .

Biological Activity

4-benzyl-N-(6-methylpyridin-2-yl)-5-oxomorpholine-3-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article discusses its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring, which is known for its ability to interact with various biological targets. Its structure can be broken down as follows:

- Morpholine Core : Provides a basic framework for interaction with biological systems.

- Benzyl Group : Enhances lipophilicity and may influence receptor binding.

- Pyridine Substituent : Contributes to the compound's electronic properties and potential interactions with receptors.

The biological activity of this compound is primarily linked to its interaction with neurotransmitter transporters. Studies have shown that similar compounds can modulate the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine. The presence of specific substituents on the benzyl and pyridine rings can significantly alter the selectivity and potency of these interactions.

Structure-Activity Relationship (SAR)

Research indicates that variations in the structure of related compounds can lead to significant differences in their biological activity. For instance, compounds with a two-carbon linker between the morpholine and benzyl groups exhibit higher potency in inhibiting dopamine transporter (DAT) activity compared to those with longer linkers .

A summary of key findings from SAR studies is presented in Table 1:

| Compound Variant | Linker Length | DAT Inhibition Potency | SERT Inhibition Potency | NET Inhibition Potency |

|---|---|---|---|---|

| Compound A | 2 Carbons | High | Moderate | Moderate |

| Compound B | 3 Carbons | Low | High | High |

| Compound C | 2 Carbons | Moderate | Low | High |

Study 1: Neurotransmitter Reuptake Inhibition

In a study examining various 4-benzylpiperidine carboxamides, it was found that compounds similar to this compound showed varying degrees of inhibition on serotonin transporter (SERT) and norepinephrine transporter (NET). The results indicated that modifications to the aromatic substituents could enhance selectivity towards specific transporters, thereby affecting therapeutic outcomes in conditions like depression or anxiety disorders .

Study 2: Cancer Therapeutics

Another area of interest is the potential use of this compound in cancer therapy. Compounds with similar structures have been investigated for their ability to inhibit the mechanistic target of rapamycin (mTOR), a critical pathway in tumor growth. The introduction of specific groups on the morpholine structure has been shown to enhance binding affinity for mTOR, which may suggest a therapeutic avenue for further exploration .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-benzyl-N-(6-methylpyridin-2-yl)-5-oxomorpholine-3-carboxamide, and how is reaction progress monitored?

- Methodological Answer : A typical route involves coupling a morpholine-3-carboxylic acid derivative with a substituted pyridine amine. For example, a carbodiimide-mediated coupling (e.g., EDC/HOBt) is used to form the amide bond . Reaction progress is tracked via TLC (silica gel, UV visualization) or HPLC (C18 column, acetonitrile/water gradient) to confirm intermediate formation and final product purity ≥95% .

Q. How is the purity and stability of this compound validated in preclinical studies?

- Methodological Answer : Purity is assessed using reverse-phase HPLC with UV detection (λ = 254 nm). Stability studies under varying pH (e.g., simulated gastric fluid at pH 2) and temperatures (4°C, 25°C) are conducted, with degradation products analyzed via LC-MS .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- NMR : 1H/13C NMR in DMSO-d6 or CDCl3 to confirm benzyl, pyridyl, and morpholine proton environments.

- HRMS : Electrospray ionization (ESI) for accurate mass determination (error < 5 ppm).

- IR : Stretching frequencies for amide (1650–1700 cm⁻¹) and morpholine carbonyl (1720 cm⁻¹) groups .

Advanced Research Questions

Q. How can stereochemical outcomes in the morpholine ring be controlled during synthesis?

- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd-catalyzed cyclization) are employed. Stereochemical assignments are confirmed via X-ray crystallography (e.g., Cu-Kα radiation, 296 K) or NOE experiments .

Q. What strategies resolve contradictions in bioactivity data across in vitro and in vivo models?

- Methodological Answer :

- Dose Optimization : Adjust dosing regimens to account for metabolic clearance (e.g., CYP450 profiling).

- Formulation : Use solubilizing agents (e.g., PEG-400) to enhance bioavailability in animal models.

- Target Engagement : Validate target binding via SPR (surface plasmon resonance) or thermal shift assays to confirm mechanism .

Q. How can computational methods predict binding interactions with kinase targets?

- Methodological Answer :

- Docking : Use AutoDock Vina with PDB structures (e.g., kinase domain of EGFR) to model the morpholine-carboxamide scaffold.

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å).

- Pharmacophore Mapping : Identify critical H-bond donors (pyridyl N) and hydrophobic regions (benzyl group) .

Q. What experimental designs address low solubility in aqueous buffers?

- Methodological Answer :

- Co-solvent Systems : Test DMSO/PBS mixtures (≤1% DMSO) for in vitro assays.

- Salt Formation : Synthesize hydrochloride or mesylate salts via acid/base titration.

- Nanoparticle Formulation : Use PLGA encapsulation (e.g., solvent evaporation) to enhance dissolution .

Data Analysis and Optimization

Q. How are SAR (structure-activity relationship) studies structured for derivatives of this compound?

- Methodological Answer :

- Core Modifications : Systematically vary the benzyl (e.g., 4-fluoro substitution) and pyridyl (e.g., 5-methyl vs. 5-cyano) groups.

- Bioassay Panels : Test against kinase arrays (e.g., 50+ kinases at 1 µM) to identify selectivity profiles.

- QSAR Modeling : Use MOE or Schrödinger to correlate logP/clogP with IC50 values .

Q. What statistical methods are used to analyze discrepancies in IC50 values across replicate experiments?

- Methodological Answer :

- Grubbs’ Test : Identify outliers in dose-response curves (α = 0.05).

- ANOVA : Compare inter-assay variability (e.g., plate-to-plate differences in cell viability assays).

- EC50 Calculation : Fit data to a four-parameter logistic model using GraphPad Prism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.